1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane
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Overview
Description
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane is an organic compound characterized by the presence of a chloro group, a dimethoxyphenyl group, and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 1-chloropentane.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 3,4-dimethoxybenzaldehyde and a suitable reagent, such as a Grignard reagent or an organolithium compound.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce the chloro group.
Oxidation: The final step involves the oxidation of the intermediate compound to form this compound. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Temperature Control: Precise control of reaction temperatures to prevent side reactions and degradation of the product.
Purification: Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxopentane can be compared with other similar compounds, such as:
1-Bromo-5-(3,4-dimethoxyphenyl)-5-oxopentane: Similar structure but with a bromo group instead of a chloro group.
1-Chloro-5-(3,4-dimethoxyphenyl)-5-hydroxyhexane: Similar structure but with a hydroxy group instead of a ketone group.
1-Chloro-5-(3,4-dimethoxyphenyl)-5-oxobutane: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-chloro-1-(3,4-dimethoxyphenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-16-12-7-6-10(9-13(12)17-2)11(15)5-3-4-8-14/h6-7,9H,3-5,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOJBPHSFAMJDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645200 |
Source
|
Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33245-77-1 |
Source
|
Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33245-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1-(3,4-dimethoxyphenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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